5-bromo-2-chloro-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide
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Overview
Description
5-bromo-2-chloro-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Halogenation: Introduction of bromine and chlorine atoms into the benzamide structure.
Thiocarbamoylation: Formation of the carbamothioyl group by reacting with thiocarbamoyl chloride.
Iodination: Introduction of iodine into the phenyl ring.
Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: Replacement of halogen atoms with other functional groups.
Oxidation and Reduction: Alteration of the oxidation state of the compound.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Like sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the compound’s oxidation state.
Scientific Research Applications
5-bromo-2-chloro-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The presence of halogen atoms may enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-N-(2,2-dimethylpropyl)benzamide
- N-(4-bromo-phenyl)-2-chloro-benzamide
- Benzamide, 2-bromo-
- Benzamide, 2-bromo-N-methyl-
Uniqueness
Compared to similar compounds, 5-bromo-2-chloro-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide is unique due to the presence of multiple halogen atoms, which may confer distinct chemical and biological properties. Its specific structure allows for diverse applications and potential advantages in various research and industrial fields.
Properties
Molecular Formula |
C14H8BrCl2IN2OS |
---|---|
Molecular Weight |
530.0 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H8BrCl2IN2OS/c15-7-1-3-10(16)9(5-7)13(21)20-14(22)19-12-4-2-8(18)6-11(12)17/h1-6H,(H2,19,20,21,22) |
InChI Key |
RSKPBQNDBBOEQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl)Cl |
Origin of Product |
United States |
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